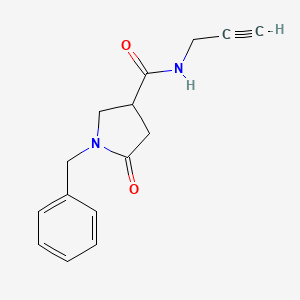
1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide” is a chemical compound with the CAS Number: 116041-19-1 . It has a molecular weight of 218.26 . The IUPAC name for this compound is 1-benzyl-5-oxo-3-pyrrolidinecarboxamide .
Molecular Structure Analysis
The SMILES string for this compound is O=C(C1)N(CC2=CC=CC=C2)CC1C(N)=O . The InChI code for this compound is 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation Analysis
Research on similar compounds to 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide indicates a focus on their molecular structure and conformation. For example, a study on a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, analyzed its crystal structure and molecular conformation. This compound, being a potential antineoplastic agent, was studied using X-ray analysis and molecular orbital methods, revealing insights into its structural properties (Banerjee et al., 2002).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for antimicrobial activity. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, suggesting potential applications in combating bacterial infections (Kolisnyk et al., 2015).
CCR5 Antagonism and HIV-1 Inhibition
Another study focused on 5-oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists, key in inhibiting HIV-1. The research developed compounds with improved binding affinity, indicating potential use in HIV-1 treatment strategies (Imamura et al., 2004).
Synthesis for Biological Studies
The synthesis of structurally related compounds for biological studies is a common theme. For instance, the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides was undertaken to facilitate the construction of a compound library for further biological characterization (Grošelj et al., 2015).
Potential as Antiviral Agents
Some studies have highlighted the potential of related compounds as antiviral agents. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide was identified as a potential anti-HIV agent, due to its ability to inhibit the human immunodeficiency virus type 1 (HIV-1) (Tamazyan et al., 2007).
Analgesic Property Optimization
The chemical modification of related compounds, like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, has been explored to enhance their analgesic properties, suggesting a potential application in pain management (Ukrainets et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . Reactive oxygen species such as singlet oxygen (^1O_2) and superoxide anion (O_2^˙−) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
The generation of reactive oxygen species such as ^1o_2 and o_2^˙−, as mentioned earlier , can lead to oxidative stress in cells, which could potentially result in various cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and activity. For instance, the compound’s photosensitizing properties suggest that light exposure could influence its activity .
Propiedades
IUPAC Name |
1-benzyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-8-16-15(19)13-9-14(18)17(11-13)10-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXYCLFWNAYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)
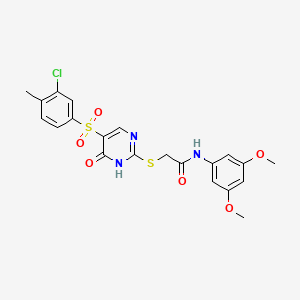
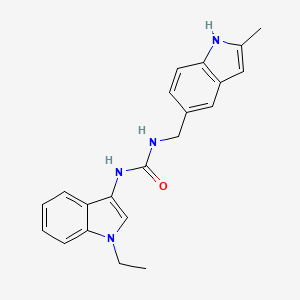

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)
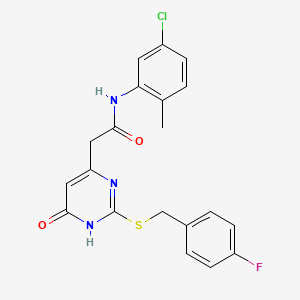
![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)


![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)
![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)
![7-benzyl-3,9-dimethyl-1-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426507.png)
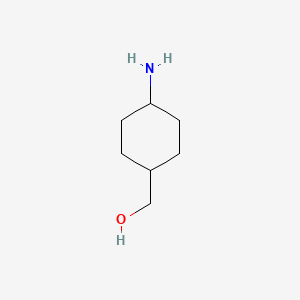
![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)